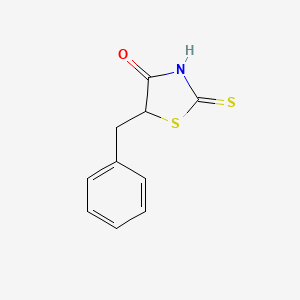
5-Benzyl-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Benzyl-2-thioxothiazolidin-4-one involves the condensation of aromatic aldehydes with rhodanine under microwave irradiation using glycine as a catalyst . This solvent-free method is environmentally friendly and yields the desired product efficiently. The reaction typically involves mixing benzaldehyde and rhodanine in a 1:1.3 ratio, with glycine as the catalyst, and subjecting the mixture to microwave irradiation at a power of 500 W for 5 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic catalysts, are often employed to minimize environmental impact.
化学反应分析
Types of Reactions
5-Benzyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation reactions with aromatic aldehydes to form benzylidene derivatives.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides to form spiro-oxindole derivatives.
Common Reagents and Conditions
Knoevenagel Condensation: Aromatic aldehydes, glycine (catalyst), microwave irradiation.
Cycloaddition: Isatin, l-proline, microwave irradiation.
Major Products Formed
Benzylidene Derivatives: Formed through Knoevenagel condensation.
Spiro-Oxindole Derivatives: Formed through cycloaddition reactions.
科学研究应用
5-Benzyl-2-thioxothiazolidin-4-one has diverse applications in scientific research:
作用机制
The mechanism of action of 5-Benzyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of PIM kinases, which are involved in regulating cellular processes such as survival, apoptosis, and proliferation . By inhibiting these kinases, the compound can modulate the expression of key proteins and pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
2-Thioxothiazolidin-4-one: Shares the thiazolidine core structure but lacks the benzyl group at the 5-position.
Thiazolidine-2,4-dione: Similar five-membered ring structure but with different substituents at the 2 and 4 positions.
Uniqueness
5-Benzyl-2-thioxothiazolidin-4-one is unique due to the presence of both the benzyl and thioxo groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and exploring novel chemical reactions.
属性
分子式 |
C10H9NOS2 |
|---|---|
分子量 |
223.3 g/mol |
IUPAC 名称 |
5-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |
InChI 键 |
HEFVAMUJRPNDFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=S)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















